Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
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Overview
Description
Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a heterocyclic compound that belongs to the class of pyrimidobenzimidazoles. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities . The structure of this compound includes a pyrimidine ring fused with a benzimidazole ring, making it a valuable scaffold for drug development.
Preparation Methods
The synthesis of Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate typically involves the cyclocondensation of 2-(1,2-dihydro-2-oxo-1-phenyl-5-(pyridin-2-yl)pyridin-3-yl) benzaldehyde and N-(substituted phenyl)-3-oxobutanamide, 2-amino-benzimidazole under acid-catalyzed conditions . The reaction is carried out in dimethylformamide (DMF) under reflux for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites on the molecule.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate can be compared with other similar compounds, such as:
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate: This compound lacks the allyl group, which may affect its reactivity and biological activity.
Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate: The presence of a hydroxy group instead of an oxo group can lead to different chemical properties and biological effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Biological Activity
Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving multicomponent reactions that incorporate pyrimidine and benzimidazole derivatives. These reactions often yield high purity and yield rates, making them suitable for further biological evaluations. The synthesis typically involves the reaction of allyl derivatives with appropriate carbonyl compounds under controlled conditions.
Biological Activity Overview
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrimidine and pyrazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their ability to inhibit cell proliferation in human cancer cell lines, demonstrating IC50 values in the low micromolar range (10–30 μM) .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Recent evaluations have shown that it has a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria ranging from 20 to 25 μg/mL. This activity is comparable to standard antibiotics like cefazolin, indicating its potential as an alternative antimicrobial agent .
Table 1: Biological Activity of this compound
Activity Type | Test Organisms | MIC (μg/mL) | Reference |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | 10–30 | |
Antimicrobial | Staphylococcus aureus | 20 | |
Escherichia coli | 25 | ||
Enterococcus faecalis | 20 |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in 2023, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .
Case Study 2: Antimicrobial Testing
A series of tests conducted on clinical isolates demonstrated that derivatives of this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported inhibition zones ranging from 15 to 25 mm in diameter, showcasing its potential utility in treating resistant bacterial infections .
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
methyl 2-(4-oxo-1-prop-2-enylpyrimido[1,2-a]benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C16H15N3O3/c1-3-8-18-11(10-15(21)22-2)9-14(20)19-13-7-5-4-6-12(13)17-16(18)19/h3-7,9H,1,8,10H2,2H3 |
InChI Key |
YRZARDRCCQJLBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC=C |
Origin of Product |
United States |
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